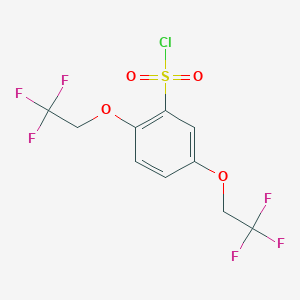
Chlorure de 2,5-bis(2,2,2-trifluoroéthoxy)benzène-1-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two trifluoroethoxy groups attached to a benzene ring, along with a sulfonyl chloride group
Applications De Recherche Scientifique
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .
Mode of Action
Sulfonyl chlorides are typically reactive and can form sulfonamides or sulfonic esters when they encounter amines or alcohols, respectively . This reactivity might influence its interaction with biological targets.
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown potential anti-cancer and anti-diabetic properties
Cellular Effects
Derivatives of this compound have shown potential anti-cancer and anti-diabetic properties
Molecular Mechanism
Derivatives of this compound have shown binding interactions with proteins AURKA and VEGFR-2, which could potentially explain their anti-cancer and anti-diabetic properties .
Dosage Effects in Animal Models
Derivatives of this compound have shown potential anti-diabetic activity in Drosophila melanogaster, a model organism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dihydroxybenzenesulfonyl chloride with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride include sulfonamides, sulfonates, and other substituted derivatives, depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: This compound shares the trifluoroethoxy groups but has a carboxylic acid group instead of a sulfonyl chloride group.
2,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with trifluoromethyl groups instead of trifluoroethoxy groups.
Uniqueness
2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both trifluoroethoxy groups and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHAULDYIPVTOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371110 |
Source


|
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152457-95-9 |
Source


|
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B115370.png)
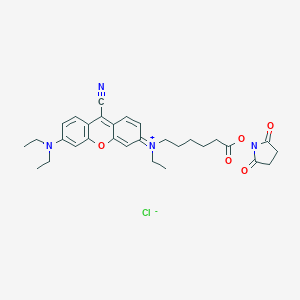

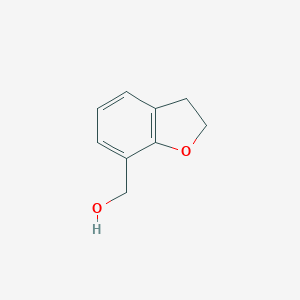
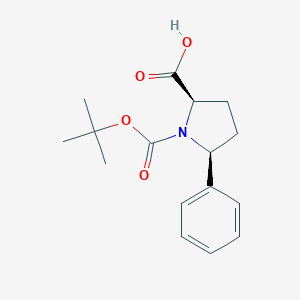

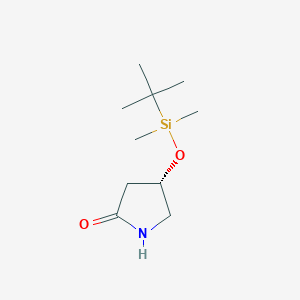
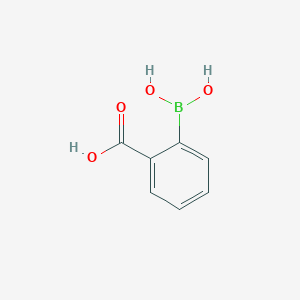
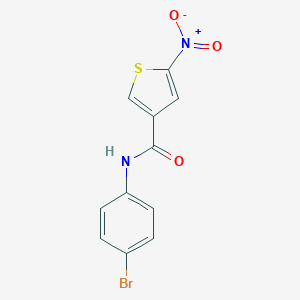

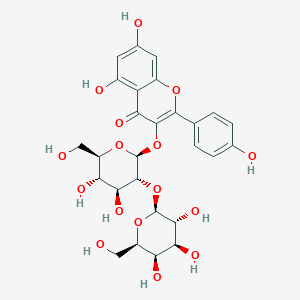
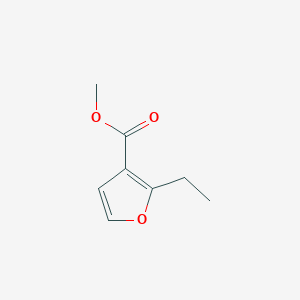
![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
